molecular formula C10H15NO B1598591 N-(4-ethoxybenzyl)-N-methylamine CAS No. 41690-86-2

N-(4-ethoxybenzyl)-N-methylamine

Cat. No. B1598591
CAS RN: 41690-86-2
M. Wt: 165.23 g/mol
InChI Key: XQYGQAVOILJHDN-UHFFFAOYSA-N
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Description

“N-(4-ethoxybenzyl)-N-methylamine” is a chemical compound. However, there is limited information available specifically for this compound. A similar compound, “N-(4-methoxybenzyl)ethanamine”, has been identified12. It has a linear formula of C10H15NO12.



Synthesis Analysis

The synthesis of “N-(4-ethoxybenzyl)-N-methylamine” is not well-documented. However, the synthesis of related compounds has been reported. For instance, the synthesis of etonitazepyne, a benzimidazole opioid, involves the use of appropriate reagents3.



Molecular Structure Analysis

The molecular structure of “N-(4-ethoxybenzyl)-N-methylamine” is not readily available. However, the structure of a similar compound, “N-(4-methoxybenzyl)ethanamine”, has been reported4.



Chemical Reactions Analysis

The chemical reactions involving “N-(4-ethoxybenzyl)-N-methylamine” are not well-documented. However, “4-Methoxybenzyl alcohol” is known to be used in various chemical organic reactions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-ethoxybenzyl)-N-methylamine” are not well-documented. However, a similar compound, “N-(4-methoxybenzyl)ethanamine”, has been reported to have a molecular weight of 165.23712.


Scientific Research Applications

Vibrational Assignments in Synthetic Compounds

  • N-(4-ethoxybenzyl)-N-methylamine has been utilized in studies focusing on the vibrational assignments of synthetic compounds. For example, research on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a model compound synthesized to mimic the phenolics resulting from ring-opening polymerization of benzoxazine monomers, has provided insights into fundamental vibrational assignments in the fingerprint region of infrared and Raman spectra (Dunkers & Ishida, 1995).

Reactivity with Aliphatic Amines

  • The compound has shown interesting reactivity patterns when interacting with aliphatic amines. For instance, the reaction of 4-methoxybenzylideneiminium salts with methylamine and dimethylamine results in specific chemical transformations, which are significant for understanding molecular interactions and synthesis (Blokhin et al., 1990).

Analytical Characterization in Designer Drugs

  • In the realm of analytical chemistry, compounds similar to N-(4-ethoxybenzyl)-N-methylamine have been analyzed for their structure and properties. This includes the analytical characterization of N-(ortho-methoxybenzyl)amines, which helps in understanding the molecular makeup and potential applications of these compounds (Westphal, Girreser, & Waldmüller, 2016).

Novel Recovery of Nano-Structured Materials

  • The compound has been investigated for its potential in novel applications, such as the recovery of nano-structured materials like ceria (CeO2) from Ce(III)-benzoxazine dimer complexes. This highlights its potential in materials science and nanotechnology (Veranitisagul et al., 2011).

Pharmacological Research

  • It has also been used in pharmacological research, particularly in the study of psychoactive substances. While direct studies on N-(4-ethoxybenzyl)-N-methylamine are limited, related compounds have been extensively analyzed to understand their interaction with human biology (Nielsen et al., 2017).

Molecular Interaction Studies

  • The compound's derivatives have been studied for their interaction with biological molecules like nucleoside transport proteins. This research is crucial in understanding the molecular mechanisms of drug action and interaction (Tromp et al., 2005).

Synthesis and Structural Analysis

  • It has been involved in the synthesis and structural analysis of various organic compounds. For instance, studies on the crystal structure and hydrogen-bonding characteristics of related compounds provide valuable insights into the properties and applications of these materials (Ge et al., 2010).

Safety And Hazards

The safety and hazards associated with “N-(4-ethoxybenzyl)-N-methylamine” are not well-documented. However, a similar compound, “4-Methoxybenzyl alcohol”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation7.


Future Directions

The future directions for “N-(4-ethoxybenzyl)-N-methylamine” are not well-documented. However, N-benzylated tryptamines, which are structurally similar, have been studied for their potential therapeutic applications8. Some of these compounds have shown promise in the treatment of conditions such as weight loss, erectile dysfunction, drug abuse, or schizophrenia8.


Please note that the information provided is based on the available data and may not be fully applicable to “N-(4-ethoxybenzyl)-N-methylamine”. Further research is needed to confirm these details.


properties

IUPAC Name

1-(4-ethoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8-11-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYGQAVOILJHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397418
Record name N-(4-ethoxybenzyl)-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzyl)-N-methylamine

CAS RN

41690-86-2
Record name N-(4-ethoxybenzyl)-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OK Choi, JH Seo, GS Kim, D Kim… - Journal of Korean Society …, 2020 - koreascience.kr
This paper presents a screening protocol for the selection of solvents available for the solvent extraction desalination process. The desalination solvents hypothetically and theoretically …
Number of citations: 0 koreascience.kr

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